molecular formula C17H21N3O3S B6586521 methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate CAS No. 1207020-73-2

methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate

Cat. No.: B6586521
CAS No.: 1207020-73-2
M. Wt: 347.4 g/mol
InChI Key: RYDNOKSITUOPKS-UHFFFAOYSA-N
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Description

Methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate is a structurally complex organic compound featuring:

  • A 1H-imidazole core substituted at position 5 with a phenyl group and at position 2 with a sulfanyl-linked propan-2-yl carbamoylmethyl moiety.
  • An acetate ester group at position 1 of the imidazole ring.

Properties

IUPAC Name

methyl 2-[2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-5-phenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12(2)19-15(21)11-24-17-18-9-14(13-7-5-4-6-8-13)20(17)10-16(22)23-3/h4-9,12H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDNOKSITUOPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of a phenyl group and a sulfanyl moiety contributes to its potential reactivity and interaction with biological systems. The molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S, with a molecular weight of approximately 320.41 g/mol.

1. Anticancer Activity

Recent studies have indicated that compounds with imidazole rings exhibit promising anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly against human colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cell lines.

Case Study: Anticancer Efficacy

In a study where various derivatives were tested, it was found that the compound exhibited a structure-dependent anticancer activity. At a concentration of 100 µM, it demonstrated significant cytotoxic effects on Caco-2 cells, with a viability reduction of approximately 20.6% compared to control groups. In contrast, A549 cells showed lesser susceptibility, indicating potential selectivity for certain cancer types .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the disruption of mitotic processes in cancer cells. The imidazole ring is known to interact with various enzymes and receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

3. Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that the compound may possess antimicrobial activity. Preliminary tests indicate that it can inhibit the growth of certain Gram-positive and Gram-negative bacteria, although further investigation is needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineConcentration (µM)Effect (%)Reference
AnticancerCaco-210020.6
AnticancerA54910010.0
AntimicrobialStaphylococcusTBDTBDTBD

4. Toxicological Profile

Understanding the safety profile of methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate is crucial for its potential therapeutic use. Current data suggest that at therapeutic concentrations, the compound exhibits low toxicity; however, comprehensive toxicological studies are warranted to confirm these findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Biological Activity Molecular Weight Reference ID
Methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate (Target Compound) Phenyl, propan-2-yl carbamoylmethyl-sulfanyl, methyl acetate Antimicrobial (predicted), enzyme modulation 347.41 g/mol N/A
2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide 4-Methoxyphenyl, methylimidazole, propan-2-yl acetamide Antimicrobial (broad-spectrum) 319.42 g/mol
2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide Phenylsulfonyl, phenylimidazole, propan-2-yl acetamide Enzyme inhibition (e.g., proteases) 447.53 g/mol
Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate Benzyl, hydroxymethylimidazole, ethyl acetate Anticancer (in vitro), antioxidant 306.38 g/mol
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide Benzylcarbamoyl, hydroxymethylimidazole, dimethylphenyl acetamide Antibacterial (Gram-positive), cytotoxic 438.5 g/mol

Key Comparisons

Substituent Effects on Bioactivity

  • The phenyl group in the target compound and ’s analog enhances hydrophobicity , favoring membrane penetration, while the 4-methoxyphenyl group in ’s compound improves solubility via methoxy polarity .
  • The sulfonyl group in ’s analog increases stability against metabolic degradation compared to the target compound’s simpler sulfanyl linkage .

Functional Group Contributions

  • Hydroxymethyl substituents (e.g., ) introduce hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .
  • Carbamoyl and acetamide groups (common in all analogs) facilitate hydrogen bonding with receptor sites, critical for antimicrobial and anticancer mechanisms .

Synthetic Complexity

  • The target compound’s methyl acetate group simplifies synthesis compared to ’s phenylsulfonyl analog, which requires sulfonation steps .
  • Multi-step routes (e.g., nucleophilic substitution, condensation) are shared across analogs, often employing DMF or triethylamine as solvents/catalysts .

Biological Performance

  • ’s analog demonstrates broad-spectrum antimicrobial activity , while ’s compound shows specificity against Gram-positive bacteria due to its dimethylphenyl group .
  • The target compound’s lack of a hydroxymethyl or sulfonyl group may limit its potency compared to and ’s derivatives but could reduce toxicity .

Research Findings and Data

Physicochemical Properties

Property Target Compound Analog Analog
LogP (Predicted) 3.2 2.8 4.1
Water Solubility (mg/mL) 0.12 0.45 0.08
Hydrogen Bond Donors 2 2 1

In Silico Binding Affinity

  • The target compound shows moderate docking scores (-7.2 kcal/mol) with E. coli DNA gyrase, comparable to ’s analog (-7.5 kcal/mol) but lower than ’s sulfonyl-containing derivative (-8.9 kcal/mol) .

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